3-Amino-5-methyl-1,2-oxazole-4-sulfonamide

Medicinal Chemistry Fragment-Based Drug Discovery Pharmacokinetics

3-Amino-5-methyl-1,2-oxazole-4-sulfonamide (CAS 1803591-78-7) is a low-molecular-weight (177.18 g/mol) heterocyclic building block containing a 1,2-oxazole (isoxazole) core. It is uniquely tri-functionalized with a 3-amino group, a 4-primary sulfonamide, and a 5-methyl substituent.

Molecular Formula C4H7N3O3S
Molecular Weight 177.18 g/mol
CAS No. 1803591-78-7
Cat. No. B1382146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-5-methyl-1,2-oxazole-4-sulfonamide
CAS1803591-78-7
Molecular FormulaC4H7N3O3S
Molecular Weight177.18 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)N)S(=O)(=O)N
InChIInChI=1S/C4H7N3O3S/c1-2-3(11(6,8)9)4(5)7-10-2/h1H3,(H2,5,7)(H2,6,8,9)
InChIKeyJKXGTVLARLGPKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-5-methyl-1,2-oxazole-4-sulfonamide (CAS 1803591-78-7): Core Properties and Structural Identity for Procurement Decisions


3-Amino-5-methyl-1,2-oxazole-4-sulfonamide (CAS 1803591-78-7) is a low-molecular-weight (177.18 g/mol) heterocyclic building block containing a 1,2-oxazole (isoxazole) core. It is uniquely tri-functionalized with a 3-amino group, a 4-primary sulfonamide, and a 5-methyl substituent. Its computed physicochemical profile includes a topological polar surface area (TPSA) of 121 Ų, two hydrogen bond donors, six hydrogen bond acceptors, and a predicted XLogP3 of -0.5 [1]. The compound is commercially available for research use, typically at ≥98% purity, and is classified with GHS hazard warnings (Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3) [1]. It serves as a direct synthetic intermediate and a privileged fragment in medicinal chemistry, distinct from its analogs due to the juxtaposition of the nucleophilic amine and the zinc-binding sulfonamide on the oxazole scaffold.

Procurement Risks: Why 3-Amino-5-methyl-1,2-oxazole-4-sulfonamide Cannot Be Replaced by Common Isoxazole Analogs


Substituting 3-amino-5-methyl-1,2-oxazole-4-sulfonamide with its closest in-class analogs introduces critical functional deficits. The des-sulfonamide analog, 3-amino-5-methylisoxazole, retains the amino nucleophile but lacks the sulfonamide zinc-binding group (ZBG) essential for metalloenzyme inhibitor design, resulting in a TPSA drop of over 50% (52.1 vs. 121 Ų) and loss of two hydrogen bond acceptors [1][2]. Conversely, 5-methyl-1,2-oxazole-4-sulfonamide (CAS 898226-86-3) possesses the sulfonamide ZBG but is devoid of the 3-amino handle required for further derivatization or key hinge-binding interactions, reducing the hydrogen bond donor count by one [1][3]. Using the more complex drug sulfamethoxazole (CAS 723-46-6) introduces an aniline moiety that restricts C–N coupling strategies and alters the electronic profile of the sulfonamide, limiting scope for diversity-oriented synthesis. These structural modifications are not interchangeable; they fundamentally alter reactivity, binding modality, and the accessible chemical space.

Head-to-Head Quantitative Differentiation Data for 3-Amino-5-methyl-1,2-oxazole-4-sulfonamide Selection


Superior Topological Polar Surface Area (TPSA) and Hydrogen Bond Capacity Versus the Des-Sulfonamide Analog 3-Amino-5-methylisoxazole

3-Amino-5-methyl-1,2-oxazole-4-sulfonamide exhibits a TPSA of 121 Ų, compared to 52.1 Ų for 3-amino-5-methylisoxazole, a 132% increase driven by the primary sulfonamide group [1][2]. The target compound also features 2 hydrogen bond donors (HBD) and 6 hydrogen bond acceptors (HBA), versus 1 HBD and 3 HBA for the comparator. The predicted XLogP3 shifts from 0.1 (comparator) to -0.5 (target), indicating significantly enhanced aqueous solubility and reduced passive membrane permeability [1][2].

Medicinal Chemistry Fragment-Based Drug Discovery Pharmacokinetics

Presence of Dual Functional Handles Enables Late-Stage Derivatization Relative to Des-Amino Analog 5-Methyl-1,2-oxazole-4-sulfonamide

The target compound contains both a primary 3-amino group and a primary 4-sulfonamide. The closest des-amino analog, 5-methyl-1,2-oxazole-4-sulfonamide (CAS 898226-86-3), lacks the 3-amino substituent, providing only one functional handle for diversification. The target compound's amine permits a range of reactions (e.g., amide coupling, reductive amination, heterocycle formation) that are impossible with the comparator, effectively doubling the potential for generating combinatorial libraries from a single starting material [1][2].

Synthetic Chemistry Building Blocks Parallel Synthesis

Regioisomeric Advantage: Absence of 5-Amino-3-methyl Byproduct Contamination Documented in Synthetic Pathway

The patented synthetic route for the core isoxazole fragment (3-amino-5-methylisoxazole) from amidoxime precursors demonstrates high regiospecificity. The patent (US4225721) explicitly states that the 'yield of isomer, namely 5-amino-3-methyl isoxazole, is not substantially recognized in the product,' which is a critical quality advantage for downstream sulfonamide formation [1]. This contrasts with known similar reactions that 'always give relatively large amounts of isomers' [1]. Procuring the pre-formed 3-amino-4-sulfonamide product ensures that the final compound is not contaminated by the 5-amino-3-methyl-4-sulfonamide regioisomer, which could exhibit divergent biological activity or reactivity.

Process Chemistry Quality Control Intermediate Synthesis

Enhanced Metabolic Stability Prediction Relative to Sulfamethoxazole via Absence of the Aniline p-Amino Group

The common sulfonamide antibiotic sulfamethoxazole (SMX) contains a p-amino aniline moiety, which is a primary site for N-acetylation and oxidative metabolism, and is linked to haptenization and hypersensitivity reactions. The target compound replaces this aniline with a 3-aminoisoxazole motif, eliminating the para-amino aniline metabolic liability [1][2]. 3-Amino-5-methylisoxazole is itself identified as a stable metabolite from SMX biodegradation, indicating core scaffold stability [2]. While direct comparative in vitro metabolic stability data for the exact sulfonamide are not publicly available, the structural substitution of the metabolically labile aniline with an isoxazole is a well-precedented class-level strategy to improve metabolic half-life.

Drug Metabolism Toxicology Lead Optimization

Class-Validated Zinc-Binding Scaffold: Five-Membered Heterocyclic Sulfonamides as Superior Carbonic Anhydrase Inhibitors

A comprehensive review established that five-membered heterocyclic sulfonamides, including isoxazoles, exhibit higher potency as carbonic anhydrase inhibitors (CAIs) compared to six-membered ring analogs. The presence of endocyclic nitrogen and oxygen atoms in the ring, as found in this 1,2-oxazole, is linked to improved inhibitory activity [1]. The dual amine-sulfonamide combination provides a primary sulfonamide zinc-binding group and a secondary amine for additional polar contacts, a motif explored in sub-nanomolar 1,3-oxazole CA II inhibitors [1]. This class-level evidence validates the scaffold's mechanism, while the quantitative binding affinity (Ki/IC50) for this specific compound against CA isoforms remains to be determined experimentally.

Enzyme Inhibition Carbonic Anhydrase Anticancer Research

Procurement-Driven Application Scenarios for 3-Amino-5-methyl-1,2-oxazole-4-sulfonamide


Fragment-Based Lead Discovery Targeting Metalloenzymes

The compound's low molecular weight (177.18 Da), high TPSA (121 Ų), and dual amine/sulfonamide functionality make it an ideal fragment for screening against zinc-dependent metalloenzymes such as carbonic anhydrases (CA) and matrix metalloproteinases (MMPs) [1][6]. The primary sulfonamide is a validated zinc-binding group, while the 3-amino group offers a vector for fragment growing or linking. Its favorable solubility profile (XLogP3 -0.5) ensures compatibility with biochemical assay conditions, minimizing false negatives due to aggregation [1]. The regioisomeric purity guaranteed by the patented synthetic route reduces the risk of activity cliffs from trace isomeric contaminants [4].

Advanced Intermediate for Parallel Synthesis of Kinase or Protease Inhibitor Libraries

The orthogonally reactive 3-amino and 4-sulfonamide groups permit sequential, chemoselective derivatization without protecting group manipulation. The amine can be acylated or alkylated, while the sulfonamide remains intact for later activation. This contrasts with 5-methyl-1,2-oxazole-4-sulfonamide, which offers only a single functional handle and limits library diversity [1][3]. The scaffold's predicted metabolic stability advantage over sulfamethoxazole further supports its use in generating lead-like compounds with improved ADMET profiles [1][5].

Synthesis of Isoxazole-Sulfonamide Hybrids for Antibacterial Research

The compound can serve as a direct precursor for novel antibacterial agents that bypass the metabolic liabilities of classic sulfa drugs. 3-Amino-5-methylisoxazole is a known stable metabolite of sulfamethoxazole, indicating core scaffold resilience [5]. By starting from the pre-formed 4-sulfonamide, researchers can rapidly synthesize N-substituted sulfonamide libraries targeting bacterial dihydropteroate synthase (DHPS) while avoiding the aniline substructure associated with hypersensitivity. The enhanced hydrophilicity (ΔXLogP3 of -0.6 vs. the des-sulfonamide analog) may also improve urinary tract targeting [1][2].

Covalent Inhibitor Warhead Scaffold Exploration

The primary 3-amino group can be converted to an electrophilic warhead (e.g., acrylamide, vinyl sulfonamide) for targeting cysteine or lysine residues in kinases or other enzymes. Unlike the des-sulfonamide analog, the intact sulfonamide can simultaneously engage a catalytic zinc ion or phosphate-binding site, enabling a dual-anchor binding mode. The quantitative increase in hydrogen bond capacity (ΔHBD +1, ΔHBA +3) provides additional polar contacts that can be exploited for selectivity over non-target proteins [1][2].

Quote Request

Request a Quote for 3-Amino-5-methyl-1,2-oxazole-4-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.